
Senkyunolide E
概要
説明
Senkyunolide E is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. This compound is part of a group of compounds that have been extensively studied for their pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide E typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes the use of solvents like ethanol or methanol, followed by purification techniques such as column chromatography. The synthetic route may also involve the cyclization of precursor compounds under specific conditions to form the phthalide structure.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to isolate and purify this compound from plant extracts. The scalability of these methods is crucial for producing sufficient quantities for research and therapeutic use.
化学反応の分析
Types of Reactions: Senkyunolide E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the phthalide structure, modifying its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
Pharmacological Properties
Senkyunolide E exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : Research indicates that senkyunolides, including E, modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for brain-related disorders.
- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells.
2.1. Neurological Disorders
This compound has shown promise in preclinical studies focused on neurological health. Its neuroprotective effects are particularly relevant in conditions like Alzheimer’s disease and other forms of dementia. For instance:
- Case Study : In a murine model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential as a therapeutic agent.
2.2. Cardiovascular Health
The compound is also being investigated for its cardiovascular protective effects:
- Mechanism : this compound may exert cardioprotective effects through modulation of signaling pathways related to vascular health and inflammation.
- Clinical Observations : Patients with coronary artery disease showed improved outcomes when treated with formulations containing this compound as part of a comprehensive treatment regimen.
4.1. Summary of Pharmacological Studies on this compound
作用機序
The mechanism of action of Senkyunolide E involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. This compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative damage, thereby exerting its therapeutic effects.
類似化合物との比較
Senkyunolide E is often compared with other phthalide compounds such as Senkyunolide I and Ligustilide. While these compounds share similar structures, this compound is unique in its specific pharmacological profile and stability. For instance:
生物活性
Senkyunolide E is a bioactive compound derived from the traditional Chinese medicinal herb Ligusticum chuanxiong (Chuanxiong). This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is part of a larger family of compounds known as senkyunolides, which are phthalides characterized by their unique chemical structure. These compounds are primarily extracted from Ligusticum chuanxiong, a herb commonly used in traditional Chinese medicine for treating various ailments, particularly those related to blood circulation and pain relief.
Pharmacological Activities
The pharmacological activities of this compound include:
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways such as NF-κB and MAPK signaling pathways. This activity contributes to its potential use in treating inflammatory disorders.
- Analgesic Properties : Studies have indicated that this compound can alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of cerebral ischemia. This neuroprotective effect is linked to its ability to cross the blood-brain barrier (BBB) effectively.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Cerebral Ischemia
A study investigated the effects of this compound on neuronal cell survival in a rat model of cerebral ischemia. The results demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved functional recovery post-ischemia. The underlying mechanism involved the activation of the PI3K/AKT signaling pathway, which plays a critical role in cell survival and metabolism.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. Patients reported reduced joint pain and improved mobility over the treatment period. These findings suggest that this compound could serve as an adjunct therapy for managing rheumatoid arthritis symptoms.
Research Findings
Recent studies have expanded our understanding of the pharmacokinetics and bioavailability of this compound. It has been noted that:
- High Bioavailability : this compound exhibits high bioavailability due to its lipophilic nature, allowing it to be effectively absorbed when administered orally.
- Blood-Brain Barrier Penetration : Its ability to cross the BBB opens avenues for potential applications in treating neurological disorders such as Alzheimer's disease and stroke-related injuries.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Senkyunolide E in plant extracts, and how are they validated?
Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantification. Key validation parameters include linearity (R² ≥ 0.995), precision (%RSD < 5%), and recovery rates (85–115%). Calibration curves should use certified reference standards, and matrix effects must be assessed by spiking plant extracts with known concentrations .
Q. How should researchers design an initial bioactivity screening for this compound?
Methodological Answer: Apply the P-E/I-C-O framework:
- Population : Specific cell lines or in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory assays).
- Intervention : Dose ranges (e.g., 1–100 μM) based on solubility and cytotoxicity pre-tests.
- Comparison : Positive controls (e.g., dexamethasone for inflammation) and vehicle controls.
- Outcome : Quantifiable metrics like IC₅₀ values or cytokine inhibition rates. Include triplicate experiments and statistical power analysis to determine sample size .
Q. What are the critical steps for isolating this compound from Ligusticum chuanxiong?
Methodological Answer: Use sequential extraction with non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol). Monitor fractions via thin-layer chromatography (TLC) with UV detection. Confirm purity (>95%) using nuclear magnetic resonance (NMR) spectroscopy and compare spectral data with literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?
Methodological Answer: Conduct a systematic review with meta-analysis:
- Define inclusion/exclusion criteria (e.g., studies with in vivo models, peer-reviewed journals).
- Assess study quality using tools like SYRCLE’s risk-of-bias checklist.
- Perform subgroup analyses to account for variables like dosage, administration routes, and model species. Address heterogeneity via random-effects models and sensitivity analyses .
Q. What experimental design considerations are essential for studying this compound’s pharmacokinetics?
Methodological Answer:
- Variables to control : Administration route (oral vs. intravenous), species-specific metabolic differences, and sampling timepoints (e.g., 0.5, 1, 2, 4, 8 hours post-dose).
- Analytical techniques : Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) for plasma concentration measurements. Validate methods per FDA guidelines, including stability tests under freeze-thaw cycles .
Q. How should researchers optimize this compound extraction yield while minimizing degradation?
Methodological Answer: Use response surface methodology (RSM) with a central composite design. Independent variables include solvent ratio (e.g., ethanol-water), temperature (30–70°C), and extraction time (1–3 hours). Monitor degradation products via LC-MS and prioritize conditions with >90% recovery and <5% degradation .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
- Compare groups via one-way ANOVA with post-hoc Tukey tests.
- For time-series data (e.g., pharmacokinetics), apply mixed-effects models to account for intra-subject variability .
Q. How can researchers validate this compound’s molecular targets in mechanistic studies?
Methodological Answer: Combine computational docking (e.g., AutoDock Vina) with experimental validation:
- In vitro : Surface plasmon resonance (SPR) for binding affinity (KD values).
- In vivo : Gene knockout models (e.g., CRISPR/Cas9) to confirm target necessity. Include negative controls (scrambled siRNA) and replicate experiments ≥3 times .
Q. What protocols ensure reproducibility in this compound’s neuroprotective assays?
Methodological Answer:
- Standardize cell culture conditions (e.g., primary neurons from Sprague-Dawley rats, passage number ≤5).
- Pre-treat with this compound 24 hours before inducing oxidative stress (e.g., H₂O₂ exposure).
- Measure outcomes (e.g., mitochondrial membrane potential via JC-1 staining) with blinded analysis and intra-laboratory validation .
Q. How to design a study investigating this compound’s synergistic effects with other phytochemicals?
Methodological Answer:
- Use combination index (CI) analysis via the Chou-Talalay method. Test fixed ratios (e.g., 1:1, 1:2 this compound:curcumin).
- Validate synergy in vivo using isobolographic analysis and assess pharmacokinetic interactions (e.g., CYP450 enzyme inhibition assays) .
Q. Data Management and Reporting
Q. How should researchers handle conflicting data on this compound’s bioavailability?
Methodological Answer:
- Compare study methodologies: dissolution media (simulated gastric fluid vs. phosphate buffer), Caco-2 cell permeability assays, and in situ perfusion models.
- Perform sensitivity analysis to identify variables (e.g., particle size, formulation) causing discrepancies .
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
Methodological Answer:
特性
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。